molecular formula C14H21Cl2NO B1424612 3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220028-12-5

3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1424612
CAS RN: 1220028-12-5
M. Wt: 290.2 g/mol
InChI Key: OFZAVYFQLHYFLN-UHFFFAOYSA-N
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Description

“3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C14H21Cl2NO . It is a versatile material used in scientific research, with potential applications in various fields.


Molecular Structure Analysis

The molecular structure of “3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride” consists of 14 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related piperidine derivatives highlights their significance in the synthesis of various chemical compounds. For example, the synthesis and molecular structure of piperidine-based compounds are extensively studied for their unique structural properties. These studies involve exploring the formation of hydrogen-bonded dimers in the crystal lattice, demonstrating the compounds' potential in forming structurally complex materials (I. Khan et al., 2013).

Pharmacological Applications

Piperidine derivatives are noted for their pharmacological effects, including analgesic and antifungal activities. The synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives and their biological evaluation for acute toxicity, analgesic, local anesthetic, and antifungal activities are areas of active research. These studies reveal the potential medicinal applications of piperidine compounds, highlighting their significance in drug development (N. Rameshkumar et al., 2003).

Material Science Applications

In material science, piperidine derivatives are utilized in the synthesis of novel compounds with potential applications in polymer science. The synthesis and copolymerization of halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates offer insights into creating materials with specific properties for industrial applications. These studies contribute to the development of new materials with enhanced performance characteristics (Kumail M. Hussain et al., 2019).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of piperidine-based compounds are crucial for understanding their potential applications in various fields. Research into the synthesis, crystal structure, and DFT calculations of piperidine compounds sheds light on their chemical behavior and potential for use in designing new chemical entities with desired properties (R. Arulraj et al., 2019).

Safety and Hazards

“3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride” is classified as an irritant . As with all chemicals, it should be handled with care to avoid exposure and potential harm.

properties

IUPAC Name

3-[(4-chloro-2-ethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-2-12-8-13(15)5-6-14(12)17-10-11-4-3-7-16-9-11;/h5-6,8,11,16H,2-4,7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZAVYFQLHYFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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